(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide

Catalog No.
S3015969
CAS No.
1465374-03-1
M.F
C14H20N2O2S
M. Wt
280.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide

CAS Number

1465374-03-1

Product Name

(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide

IUPAC Name

(3-ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39

InChI

InChI=1S/C14H20N2O2S/c1-3-13-7-5-8-14(11-13)16(12-15)9-6-10-19(17,18)4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3

InChI Key

RAWQLUVHHGMOTE-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)N(CCCS(=O)(=O)CC)C#N

solubility

not available

(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide is an organic compound characterized by the presence of a cyanamide functional group attached to both a 3-ethylphenyl moiety and a 3-ethylsulfonylpropyl group. Its molecular formula is C14H20N2O2SC_{14}H_{20}N_{2}O_{2}S with a molecular weight of approximately 280.39 g/mol. The compound's structure suggests potential reactivity due to the functional groups present, making it a candidate for various

  • Oxidation: The sulfonyl group in the compound can be oxidized under strong oxidizing conditions.
  • Reduction: The cyanamide group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
  • Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
  • Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are common reducing agents.
  • Substitution: Nucleophiles such as amines or alcohols may be employed under basic conditions.

Major Products Formed

  • Oxidation: Results in oxidized sulfonyl derivatives.
  • Reduction: Yields primary amines.
  • Substitution: Produces various substituted cyanamide derivatives.

The biological activity of (3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide is linked to its ability to interact with various molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism of action suggests that the compound could have applications in therapeutic contexts, particularly in inhibiting specific enzymatic pathways involved in disease processes.

The synthesis of (3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide typically involves the reaction of m-ethylaniline with cyanogen bromide in an ether solvent. This method allows for the formation of the desired compound while maintaining the integrity of its functional groups. While industrial production methods are not extensively documented, scaling up laboratory synthesis methods would likely involve optimizing reaction conditions for higher yields and ensuring product purity through various purification techniques.

(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide has potential applications in scientific research, particularly in areas involving enzyme inhibition and molecular biology. Its unique structure may allow it to act as a lead compound for developing new therapeutic agents targeting specific biological pathways. Additionally, its chemical reactivity makes it useful in synthetic organic chemistry for creating derivatives with tailored properties.

Studies on the interactions of (3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide with biological molecules could provide insights into its mechanism of action and potential therapeutic uses. Research could focus on identifying specific protein targets and elucidating how the compound modulates their activity. Such studies are essential for understanding its pharmacological profile and optimizing its efficacy as a drug candidate.

Similar Compounds

  • Phenylcyanamide: Shares a similar structure but lacks the ethyl and sulfonyl groups.
  • N-ethyl-N-phenylcyanamide: Contains an ethyl group but does not have the sulfonyl group.
  • 3-Ethylphenylcyanamide: Lacks the sulfonylpropyl group.

Uniqueness

(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide is unique due to the combination of both ethyl and sulfonylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs. This structural complexity could enhance its reactivity and specificity towards biological targets, making it a valuable compound for further research and development in medicinal chemistry.

XLogP3

3

Dates

Last modified: 04-15-2024

Explore Compound Types